(R)-Bendroflumethiazide
Overview
Description
®-Bendroflumethiazide is a thiazide diuretic used primarily in the treatment of hypertension and edema. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce fluid accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Bendroflumethiazide typically involves the reaction of 3-chloro-6-(trifluoromethyl)benzenesulfonamide with 2-amino-4-chlorobenzenesulfonamide under specific conditions to form the thiazide ring structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of ®-Bendroflumethiazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions: ®-Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazide derivatives.
Scientific Research Applications
®-Bendroflumethiazide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiazide diuretics and their derivatives.
Biology: Investigated for its effects on ion transport and cellular mechanisms in kidney cells.
Medicine: Studied for its potential use in treating conditions beyond hypertension, such as heart failure and chronic kidney disease.
Industry: Utilized in the development of new diuretic drugs and formulations.
Mechanism of Action
®-Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The reduction in blood volume helps to lower blood pressure. The compound also has a mild vasodilatory effect, contributing to its antihypertensive properties.
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Bendroflumethiazide.
Indapamide: A non-thiazide sulfonamide diuretic with additional vasodilatory properties.
Uniqueness: ®-Bendroflumethiazide is unique in its specific chemical structure, which contributes to its particular pharmacokinetic and pharmacodynamic properties. Its ability to inhibit the sodium-chloride symporter with high specificity makes it an effective diuretic for managing hypertension and edema.
Properties
IUPAC Name |
(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431732 | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087345-31-0 | |
Record name | Bendroflumethiazide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENDROFLUMETHIAZIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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